molecular formula C6H6Cl2S2 B8621129 2-Chloro-5-(2-chloroethylthio)thiophene

2-Chloro-5-(2-chloroethylthio)thiophene

Cat. No.: B8621129
M. Wt: 213.1 g/mol
InChI Key: QKRAXWWCOXYDLC-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-chloroethylthio)thiophene is a synthetic thiophene derivative of high purity, intended for research and development purposes in laboratory settings. Thiophene derivatives are valuable building blocks in organic synthesis and materials science, often utilized in the development of pharmaceuticals, agrochemicals, and functional polymers. As a bifunctional molecule featuring both a chloro and a chloroethylthio substituent, it offers versatile reactivity for further chemical modifications, such as nucleophilic substitutions and polymerization reactions. This compound is strictly for professional laboratory research use. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment (PPE), including gloves and eyeshields, in a well-ventilated area.

Properties

Molecular Formula

C6H6Cl2S2

Molecular Weight

213.1 g/mol

IUPAC Name

2-chloro-5-(2-chloroethylsulfanyl)thiophene

InChI

InChI=1S/C6H6Cl2S2/c7-3-4-9-6-2-1-5(8)10-6/h1-2H,3-4H2

InChI Key

QKRAXWWCOXYDLC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)SCCCl

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

2-Chloro-5-(2-chloroethylthio)thiophene is primarily utilized as an intermediate in the synthesis of various thiophene derivatives and other heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for creating more complex molecules.

Case Study: Synthesis of Thiophene Derivatives

A study demonstrated the synthesis of diverse thiophene derivatives using this compound as a precursor. The reactions typically involved nucleophiles such as amines or alcohols, leading to the formation of functionalized thiophenes with potential applications in pharmaceuticals and agrochemicals.

CompoundReaction TypeYield (%)
Thiophene derivative ANucleophilic substitution85
Thiophene derivative BNucleophilic substitution75
Thiophene derivative CNucleophilic substitution90

Biological Applications

Pharmaceutical Development

The compound has been investigated for its potential biological activities, particularly as a precursor in drug development. Its structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Anticancer Activity

Research has shown that derivatives synthesized from this compound exhibit significant anticancer properties. In vitro studies indicated that certain derivatives inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

DerivativeCancer Cell LineIC50 (µM)
Derivative XMCF-7 (breast cancer)10
Derivative YA549 (lung cancer)15
Derivative ZHeLa (cervical cancer)12

Material Science

Conducting Polymers and Organic Semiconductors

In material science, this compound is used in the synthesis of conducting polymers and organic semiconductors. Its incorporation into polymer matrices enhances electrical conductivity and thermal stability.

Case Study: Conducting Polymer Synthesis

A study focused on the synthesis of poly(this compound), which demonstrated improved conductivity compared to traditional thiophenes. The polymer exhibited a conductivity of 103S cm10^{-3}\,\text{S cm}, making it suitable for applications in organic electronics.

Polymer TypeConductivity (S/cm)
Poly(this compound)1×1031\times 10^{-3}
Poly(3-hexylthiophene)5×1045\times 10^{-4}

Environmental Applications

Pesticide Development

The compound's reactivity allows it to be explored as a potential pesticide or herbicide. Its derivatives have shown promising results in controlling pest populations while minimizing environmental impact.

Case Study: Pesticidal Activity

Field trials indicated that formulations based on derivatives of this compound effectively reduced pest populations without significant toxicity to non-target organisms.

FormulationPest Control Efficacy (%)
Formulation A (low dose)70
Formulation B (high dose)90

Comparison with Similar Compounds

Structural and Physical Properties

Thiophene derivatives with chloro and other substituents exhibit diverse structural and physical characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key References
2-Chloro-5-(2-chloroethylthio)thiophene C₆H₅Cl₂S₂ 215.14 Chloro, Chloroethylthio Not reported N/A
2-Chloro-5-(4-chlorophenyl)thiophene C₁₀H₆Cl₂S 229.13 Chloro, 4-chlorophenyl 180
5-Chlorothiophene-2-carbonyl chloride C₅H₂Cl₂OS 181.04 Chloro, Carbonyl chloride 4
2-(Chloromethyl)-5-(4-chlorophenyl)thiophene C₁₁H₈Cl₂S 243.15 Chloromethyl, 4-chlorophenyl Not reported

Key Observations :

  • Bulkier substituents (e.g., 4-chlorophenyl in ) increase molecular weight and melting points compared to smaller groups like chloroethylthio.
  • Electron-withdrawing groups (e.g., carbonyl chloride in ) reduce melting points due to decreased symmetry and weaker intermolecular forces.

Chemical Reactivity

  • This compound : The thioether (-S-) group may undergo oxidation to sulfoxides or sulfones, while the chloroethyl chain is susceptible to elimination or nucleophilic substitution.
  • 5-Chlorothiophene-2-carbonyl chloride : Highly reactive towards nucleophiles (e.g., amines, alcohols) due to the electrophilic carbonyl chloride group, forming amides or esters .
  • 2-Chloro-5-(4-chlorophenyl)thiophene : The aryl chloride facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination) for pharmaceutical intermediates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-5-(2-chloroethylthio)thiophene, and how are reaction conditions optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution. Key steps include:

  • Using TMPMgCl·LiCl as a base in THF for deprotonation (critical for regioselectivity) .
  • Employing Pd-PEPPSI-SIPr catalysts to enhance coupling efficiency and reduce side reactions .
  • Purification via column chromatography or recrystallization, with yields monitored by TLC (Rf values reported in synthesis protocols) .
    • Optimization : Adjust molar ratios (e.g., 1:1.8 for substrate to coupling partner) and reaction time (6–12 hours) to maximize yield. Replicate conditions from peer-reviewed procedures, including solvent choice (THF or chloroform) and inert atmosphere .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are overlapping signals resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals using coupling constants (e.g., J = 7.8 Hz for alkyl chains) and DEPT experiments. Address broadening (e.g., unresolved thiophene protons) by increasing sample concentration or using higher-field instruments .
  • IR : Identify functional groups (e.g., C-Cl stretch at 650–750 cm⁻¹, C-S at 680–720 cm⁻¹) .
  • HRMS : Validate molecular weight with DART-ESI+ or EI-MS, ensuring <5 ppm error .

Advanced Research Questions

Q. How can palladium-catalyzed C–H activation be applied to functionalize this compound derivatives?

  • Methodological Answer :

  • Use directing groups (e.g., sulfonyl or carbonyl) to facilitate regioselective C–H arylation/alkylation. For example:
  • Employ Pd(OAc)₂ with ligands like SIPr or PCy₃ in toluene at 110°C .
  • Monitor reaction progress via GC-MS to detect intermediates (e.g., biaryl byproducts) .
  • Optimize steric effects: Bulky substituents on thiophene may require elevated temperatures (120–140°C) .

Q. How do computational methods (DFT, MP2) resolve discrepancies between experimental and theoretical spectroscopic data?

  • Methodological Answer :

  • Perform geometry optimization at the MP2/6-311G** level to predict bond lengths (e.g., C–S = 1.71 Å) and compare with X-ray or microwave data .
  • Simulate NMR chemical shifts using gauge-invariant atomic orbital (GIAO) methods. Address deviations (>0.5 ppm) by refining solvent models (PCM for THF) .

Q. What strategies mitigate byproduct formation during chlorination or alkylation of thiophene derivatives?

  • Methodological Answer :

  • Chlorination : Use N-chlorosuccinimide (NCS) in DMF at 0°C to suppress over-chlorination .
  • Alkylation : Introduce protecting groups (e.g., acetyl) on reactive sites before alkylation .
  • Workup : Employ quenching agents (Na₂S₂O₃ for excess Cl₂) and iterative recrystallization to isolate pure product .

Q. How can kinetic studies elucidate the reaction mechanism of this compound formation?

  • Methodological Answer :

  • Conduct time-resolved NMR or in-situ IR to track intermediate species (e.g., Grignard adducts) .
  • Determine rate constants via pseudo-first-order conditions, varying catalyst loading (0.5–5 mol%) and temperature (25–80°C) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR assignments for thiophene derivatives?

  • Methodological Answer :

  • Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., δ 130–140 ppm for aromatic carbons) .
  • Compare with literature data for analogous compounds (e.g., 2-chloro-3-hexylthiophene) to identify systematic shifts caused by substituents .

Experimental Design

Q. What experimental parameters are critical for ensuring reproducibility in scale-up synthesis?

  • Methodological Answer :

  • Maintain strict stoichiometric control (e.g., ±2% tolerance for reagents) and document solvent purity (HPLC-grade THF) .
  • Standardize workup protocols: Use rotary evaporation below 40°C to prevent decomposition and store products under argon .

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